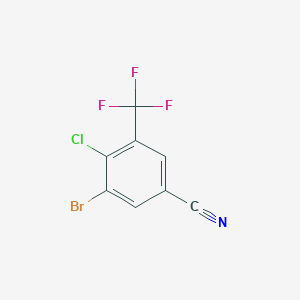

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N. It has a molecular weight of 250.02 . It is a solid or liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For instance, 3-Bromo-4-chlorobenzotrifluoride, a halogenated hydrocarbon, has been used in the preparation of functionalized arylmanganese compounds .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a molecular weight of 250.02 . The InChI code provides further information about its molecular structure .科学的研究の応用

Synthesis of FDA-Approved Drugs

The trifluoromethyl group, which is present in “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .

Production of Selinexor

The compound plays a role in the production of Selinexor, a cancer drug . The mechanism for producing Selinexor begins with a similar compound, 3,5-bis(trifluoromethyl)benzonitrile .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines, which have applications in the agrochemical and pharmaceutical industries, can be synthesized using “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile” as a key structural motif .

Protection of Crops from Pests

Derivatives of trifluoromethylpyridines, which can be synthesized from “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, are used in the protection of crops from pests .

Synthesis of Fluvoxamine

4-(Trifluoromethyl)benzonitrile, a compound similar to “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, is a key intermediate in the synthesis of Fluvoxamine, a medication used to treat obsessive-compulsive disorder (OCD) and major depressive disorder (MDD) .

Nickel-Catalyzed Arylcyanation Reaction

“3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile” can participate in nickel-catalyzed arylcyanation reactions .

Determination of Electron Affinity

3-(Trifluoromethyl)benzonitrile, a compound similar to “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile”, was used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene .

Development of Fluorinated Organic Chemicals

The trifluoromethyl group in “3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile” contributes to the development of fluorinated organic chemicals, which have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s known that halogenated compounds can participate in various types of reactions, including free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

Result of Action

Similar compounds have been found to exhibit various pharmacological activities .

Action Environment

The action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, safety precautions suggest that it should be handled only in a well-ventilated area or outdoors .

特性

IUPAC Name |

3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGIMMUOAMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)

![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)

methanone oxime](/img/structure/B2959736.png)